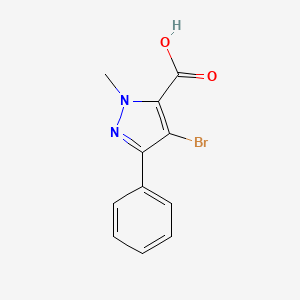

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Overview

Description

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to the pyrazole ring, exhibits unique chemical properties that make it valuable in various scientific research fields.

Mechanism of Action

Target of action

Pyrazole derivatives, which “4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid” is a part of, are known to interact with various biological targets. These can include enzymes, receptors, and other proteins, depending on the specific functional groups present in the compound .

Mode of action

The mode of action of pyrazole derivatives can vary widely. For instance, some pyrazole derivatives inhibit enzymes, while others might act as agonists or antagonists at various receptors . The specific mode of action for “this compound” would depend on its specific structure and the biological context in which it is used.

Biochemical pathways

Pyrazole derivatives can affect various biochemical pathways. For example, some pyrazole derivatives have been found to have antiviral activity, suggesting they might interfere with viral replication pathways . .

Result of action

The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biological context in which it is used. For example, if it acts as an enzyme inhibitor, it might lead to decreased activity of that enzyme, with downstream effects on the cellular processes that the enzyme is involved in .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, certain pyrazole derivatives might be more stable and effective under specific pH conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-methyl-3-phenyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethyl sulfoxide or ethanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the bromination of a pyrazole precursor, followed by methylation and phenylation steps.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions often involve heating in polar solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 4-amino-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

4-bromo-1-methyl-3-phenyl-1H-pyrazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.

1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, which may affect its binding affinity and reactivity.

4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the carboxylic acid group increases its solubility and potential for forming hydrogen bonds. The methyl and phenyl groups contribute to its overall stability and interaction with molecular targets .

Biological Activity

4-Bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its bromine, methyl, and phenyl substituents on the pyrazole ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

- Molecular Formula: CHBrNO

- Molecular Weight: 281.11 g/mol

- CAS Number: 1245158-76-2

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common method includes the reaction of 4-bromo-1-methyl-3-phenyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition: Pyrazole derivatives often inhibit specific enzymes, which can lead to therapeutic effects. For instance, they have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation pathways .

- Receptor Modulation: The compound may act as an agonist or antagonist at various receptors, influencing numerous biochemical pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds induce apoptosis and enhance caspase activity in cancer cells, suggesting their potential as anticancer agents .

Table: Summary of Anticancer Activities

| Compound Type | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Pyrazole Derivative | MDA-MB-231 | 1.0 | Apoptosis induction |

| Pyrazole Derivative | HepG2 | Varies | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Studies indicate that it can inhibit COX enzymes, which play a crucial role in the inflammatory response. The selectivity and potency of these compounds against COX isoforms are critical for developing safer anti-inflammatory drugs .

Table: Anti-inflammatory Activity Comparison

| Compound | COX Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| 4-bromo derivative | 0.02 - 0.04 | High |

| Standard (Diclofenac) | 54.65 | N/A |

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been reported to possess antibacterial and antiviral properties. These activities suggest a broad therapeutic potential for compounds like this compound in treating various diseases .

Study on Anticancer Effects

A recent study synthesized several pyrazole derivatives and evaluated their effects on breast cancer cells. The results indicated that specific derivatives could significantly reduce cell viability and induce apoptosis at low concentrations, highlighting their potential as effective anticancer agents .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory activity of various pyrazole derivatives, including this compound. The compounds were tested in vitro for COX inhibition and showed promising results compared to standard anti-inflammatory drugs .

Properties

IUPAC Name |

4-bromo-2-methyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRWMYDGSVQEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.